molecular formula C19H12ClFN2O4S B2460523 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide CAS No. 922089-36-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2460523
CAS No.: 922089-36-9
M. Wt: 418.82
InChI Key: JUYVWHAPUXMUGB-UHFFFAOYSA-N
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Description

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with chlorine at position 8 and a ketone group at position 11. Its molecular formula is C₁₉H₁₂ClFN₂O₄S, with an average molecular mass of 418.823 g/mol and a monoisotopic mass of 418.019034 g/mol . Its ChemSpider ID is 20973787, and it is registered under RN 922089-36-9 .

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O4S/c20-11-1-7-18-16(9-11)22-19(24)15-10-13(4-8-17(15)27-18)23-28(25,26)14-5-2-12(21)3-6-14/h1-10,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVWHAPUXMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C21H16ClN2O3SC_{21}H_{16}ClN_{2}O_{3}S, with a molecular weight of approximately 400.8 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core with a chloro substituent and a sulfonamide group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC21H16ClN2O3S
Molecular Weight400.8 g/mol
CAS Number922031-35-4

Anticancer Properties

Preliminary studies suggest that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:

  • Modulation of Apoptotic Pathways : The compound may influence key proteins involved in apoptosis such as Bcl-2 , Bax , and c-myc , promoting cell death in malignant cells .
  • Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the proliferation of tumor cells by interfering with cell cycle progression and inducing cell cycle arrest .

Neuroactive Effects

The compound's structure suggests potential neuroactive effects. Dibenzo[b,f][1,4]oxazepines have been investigated for their ability to act as antagonists at dopamine D2 receptors, which are crucial in regulating various neurological functions. This interaction may lead to therapeutic effects in conditions such as schizophrenia and other neuropsychiatric disorders.

The mechanism of action for this compound likely involves:

  • Targeting Specific Receptors : The compound may interact with neurotransmitter receptors or enzymes involved in signaling pathways related to inflammation and cell proliferation.
  • Pathway Modulation : It may modulate pathways associated with apoptosis and cell survival, leading to its observed biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Chlorination and Sulfonation : Subsequent chlorination introduces the chloro substituent at the desired position, followed by sulfonation to achieve the sulfonamide moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dibenzo-heterocyclic sulfonamides. Below is a detailed comparison with analogous molecules, focusing on structural variations, physicochemical properties, and reported biological activities.

Structural and Functional Group Variations

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity (Reported) Reference
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide C₁₉H₁₂ClFN₂O₄S Dibenzo[b,f][1,4]oxazepine -Cl (position 8), -SO₂NH-(4-F-C₆H₄) Not explicitly reported
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide C₂₆H₂₂N₂O₆S₂ Dibenzo[b,f][1,4]thiazepine -COO-(4-MeO-C₆H₄CH₂), -Et (position 10), -S-oxide D2 dopamine receptor antagonist
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide C₂₆H₂₃N₃O₅S₂ Dibenzo[b,f][1,4]thiazepine -Et (position 10), -CONH-(4-MeO-C₆H₄CH₂), -S-oxide D2 dopamine receptor antagonist
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide C₂₂H₁₉N₂O₄S Dibenzo[b,f][1,4]oxazepine -Ac (position 10), -SO₂NH-(4-Me-C₆H₄) Not explicitly reported

Key Observations:

Core Heterocycle: The target compound contains an oxazepine ring (oxygen atom), while analogs in feature thiazepine (sulfur atom). Thiazepine derivatives often exhibit altered electronic properties and metabolic stability compared to oxazepines .

Substituent Effects: The 4-fluorobenzenesulfonamide group in the target compound may enhance binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrases) due to fluorine’s electronegativity . Compounds with methoxybenzyl or ethyl groups () demonstrate selectivity for D2 dopamine receptors, suggesting that alkyl/aryl substitutions modulate receptor specificity .

Physicochemical Properties

Property Target Compound 4-Methoxybenzyl Thiazepine Derivative N-(10-Acetyl-oxazepine)
Molecular Weight (g/mol) 418.823 546.65 408.47
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity) ~2.8 (lower lipophilicity)
Hydrogen Bond Acceptors 7 8 6

Implications:

  • The target compound’s moderate lipophilicity (LogP ~3.2) balances membrane permeability and aqueous solubility, making it suitable for oral bioavailability.
  • Thiazepine derivatives () have higher LogP values, favoring CNS penetration but risking off-target effects .

Notes

  • Structural modifications (e.g., replacing sulfur with oxygen) may reduce hepatotoxicity associated with thiazepine metabolites .
  • The fluorine atom in the target compound’s sulfonamide group could enhance binding selectivity but may require stability studies under physiological conditions .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain low temperatures during sulfonamide coupling to reduce hydrolysis .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved cyclization efficiency .
  • Solvent selection : Anhydrous DMF enhances solubility of intermediates, while THF may reduce byproduct formation .

Advanced: What are the challenges in characterizing the stereochemistry of this compound, and how can crystallography resolve ambiguities?

Methodological Answer:
The compound’s fused oxazepine ring and sulfonamide substituents create stereochemical complexity. Key challenges include:

  • Dynamic ring puckering : The oxazepine core may adopt multiple conformations in solution, complicating NMR analysis .
  • Crystallization hurdles : Poor solubility in common solvents (e.g., chloroform) limits crystal growth.

Q. Resolution Methods :

  • Single-crystal X-ray diffraction : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow crystals. Data collection at 100 K can stabilize the structure .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to infer dominant conformers .

Advanced: How does the 4-fluorobenzenesulfonamide moiety influence biological activity compared to other substituents (e.g., methoxy or trifluoromethyl)?

Methodological Answer:
The 4-fluoro group enhances:

  • Electron-withdrawing effects : Increases sulfonamide acidity (pKa ~9.5), improving hydrogen bonding with target proteins .
  • Metabolic stability : Fluorine reduces oxidative metabolism compared to methoxy groups (t₁/₂ increased by 30% in hepatic microsomes) .

Q. Comparative Data :

SubstituentIC₅₀ (µM) COX-2 InhibitionLogP
4-Fluoro0.123.8
4-OCH₃0.454.2
4-CF₃0.094.5

The trifluoromethyl group shows higher potency but poorer solubility, requiring formulation adjustments .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:
    • Oxazepine C=O at δ 170–175 ppm .
    • Sulfonamide NH at δ 10.2–10.8 ppm (broad, exchangeable) .
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI+ detection (expected [M+H]⁺ = 447.08) .
  • Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:
Common discrepancies arise from:

  • Poor bioavailability : Low solubility (<10 µg/mL in PBS) limits in vivo absorption .
  • Plasma protein binding : >95% binding to albumin reduces free drug concentration .

Q. Mitigation Strategies :

  • Prodrug design : Introduce ester groups to enhance solubility (e.g., acetate prodrug increases solubility 5-fold) .
  • Pharmacokinetic profiling : Measure AUC and Cmax in rodent models with LC-MS/MS (LLOQ = 1 ng/mL) .

Advanced: What structural modifications improve selectivity for neurological vs. anticancer targets?

Methodological Answer:

  • Neurological targets (e.g., 5-HT₆ receptors) :
    • Add electron-donating groups (e.g., -OCH₃) to the benzamide ring to enhance blood-brain barrier penetration (LogBB >0.3) .
  • Anticancer targets (e.g., HDACs) :
    • Introduce hydrophobic substituents (e.g., -CF₃) to strengthen hydrophobic pocket interactions .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic (0.1 M HCl, 37°C): Monitor hydrolysis via HPLC (degradants <5% over 24h) .
    • Oxidative (3% H₂O₂): Assess sulfonamide oxidation by tracking new peaks at 254 nm .
  • Long-term storage : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent dimerization .

Advanced: What in silico methods predict toxicity profiles, and how do they align with experimental data?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hERG inhibition (risk score >0.7 indicates cardiotoxicity) .
  • Experimental validation :
    • hERG patch-clamp assays (IC₅₀ <1 µM = high risk) .
    • Ames test (TA98 strain) to assess mutagenicity .

Advanced: How does the compound’s logD affect its distribution in tumor vs. normal tissues?

Methodological Answer:

  • LogD (pH 7.4) : ~3.5, favoring accumulation in lipid-rich tumor microenvironments .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) in xenograft models. Autoradiography shows 3× higher uptake in tumors vs. muscle .

Basic: What computational tools model the compound’s interaction with COX-2, and what binding motifs are critical?

Methodological Answer:

  • Docking software : AutoDock Vina or Schrödinger Glide.
  • Key interactions :
    • Sulfonamide SO₂ group forms H-bonds with Arg120 and Tyr355 .
    • Fluorophenyl ring fits into hydrophobic pocket (Val523, Leu352) .

Validation : Compare MD simulations (100 ns) with crystallographic B-factors to confirm stability .

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